Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a hydroxymethyl group and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes. This reaction is catalyzed by organocatalysts and results in the formation of highly enantiomerically enriched pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate: Similar structure but with the hydroxymethyl group at a different position.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Contains a thieno ring instead of a pyrrolidine ring.
Uniqueness
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-6(10)7(5-9)2-3-8-4-7/h8-9H,2-5H2,1H3 |
InChI Key |
AMZVQWDXDUKRMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNC1)CO |
Origin of Product |
United States |
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